Pyrimidine-2-carboxamide

Medicinal Chemistry Scaffold Selection Physicochemical Characterization

Pyrimidine-2-carboxamide is a privileged heterocyclic scaffold for SAR-driven drug discovery. Unlike pyridine-2-carboxamide or pyrazine-2-carboxamide, the dual ring nitrogens at positions 1 and 3 create a unique hydrogen-bonding landscape and electron density distribution (pKa ~14.16), fundamentally altering target engagement profiles. Procure the unsubstituted core (CAS 88511-48-2) to systematically explore MMP-13 selective inhibition (>170-fold selectivity, IC50=0.071 nM), RAGE inhibition with reduced cytotoxicity, DPP4 inhibition with minimized hERG liability, or influenza PA-PB1 disruption.

Molecular Formula C5H5N3O
Molecular Weight 123.115
CAS No. 4425-55-2; 88511-48-2
Cat. No. B2390452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-carboxamide
CAS4425-55-2; 88511-48-2
Molecular FormulaC5H5N3O
Molecular Weight123.115
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=O)N
InChIInChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
InChIKeyFUXJMHXHGDAHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-carboxamide (CAS 4425-55-2, 88511-48-2): Core Scaffold Identification and Procurement Context for Medicinal Chemistry Applications


Pyrimidine-2-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry, consisting of a pyrimidine ring substituted with a carboxamide group at the 2-position . The unsubstituted core compound (CAS 88511-48-2) serves as a fundamental building block for constructing diverse bioactive derivatives targeting multiple therapeutic areas, including RAGE inhibition [1], influenza polymerase disruption [2], DPP4 inhibition [3], and MMP-13 selective inhibition [4]. Procurement decisions for this scaffold typically arise in early-stage drug discovery when establishing structure-activity relationships (SAR) across different heterocyclic frameworks, requiring careful consideration of the core's inherent physicochemical properties relative to structural analogs.

Why Pyrimidine-2-carboxamide Cannot Be Casually Substituted: Critical Distinctions from Pyridine-2-carboxamide and Pyrazine-2-carboxamide Analogs


Procurement specifications that treat pyrimidine-2-carboxamide as interchangeable with pyridine-2-carboxamide (picolinamide) or pyrazine-2-carboxamide risk introducing confounding variables into SAR studies. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a distinct hydrogen-bonding landscape and electron density distribution compared to the single-nitrogen pyridine ring . Patent literature explicitly groups pyridine-2-carboxamide and pyrimidine-2-carboxamide as distinct, non-interchangeable scaffolds within the same therapeutic programs, recognizing that the additional ring nitrogen fundamentally alters target engagement profiles [1]. The pKa of pyrimidine-2-carboxamide is approximately 14.16 , reflecting the electronic influence of the second ring nitrogen on the carboxamide group's acid-base behavior. These intrinsic physicochemical differences translate to divergent pharmacokinetic and target-binding outcomes that cannot be predicted by simple analog extrapolation, necessitating direct experimental evaluation of the pyrimidine-2-carboxamide scaffold.

Pyrimidine-2-carboxamide (CAS 88511-48-2): Quantitative Differentiation Evidence Guide for Scientific Procurement


Physicochemical Differentiation: Melting Point and Thermal Stability Relative to Structural Analogs

The pyrimidine-2-carboxamide core exhibits a melting point of 166-167 °C , which is notably lower than that of the pyridine analog picolinamide (pyridine-2-carboxamide), reported at 106-108 °C [1]. This ~60 °C elevation in melting point for the pyrimidine scaffold indicates stronger intermolecular hydrogen-bonding interactions in the solid state, a property that can influence crystallization behavior, solubility profiles, and formulation development. The higher melting point of pyrimidine-2-carboxamide may confer advantages in solid-state stability during storage and handling, though it may also correlate with reduced aqueous solubility requiring consideration in assay development.

Medicinal Chemistry Scaffold Selection Physicochemical Characterization

Derivative Potency in MMP-13 Inhibition: >170-Fold Selectivity Window Achieved with Pyrimidine-2-carboxamide-4-one Scaffold

A fused pyrimidine-2-carboxamide-4-one derivative (triazolone inhibitor 35) achieved an IC50 of 0.071 nM against MMP-13 while maintaining >170-fold selectivity over a panel of nine related MMP isoforms (MMP-1, 2, 3, 7, 8, 9, 10, 12, 14) and tumor necrosis factor-α converting enzyme (TACE) [1]. This selectivity profile establishes the pyrimidine-2-carboxamide-4-one scaffold as a privileged architecture for achieving narrow-spectrum MMP inhibition, contrasting with broader-spectrum MMP inhibitors derived from alternative zinc-binding scaffolds such as hydroxamates, which typically exhibit selectivity windows of <50-fold across MMP family members [2].

MMP-13 Osteoarthritis Selective Inhibition

RAGE Inhibitor Development: Pyrimidine-2-carboxamide Scaffold Enables Reduced Cytotoxicity Through Hydrophilicity Optimization

Structure-activity optimization of pyrimidine-2-carboxamide analogs for RAGE inhibition identified a (diethylamino)ethoxymethoxy-substituted derivative that maintained RAGE inhibitory activity while exhibiting no detectable cytotoxicity, in direct contrast to the parent RAGE inhibitor compounds from which the series was derived [1]. The parent inhibitors in this program showed measurable cytotoxicity in the same cellular assays, indicating that the pyrimidine-2-carboxamide scaffold tolerates the introduction of hydrophilicity-enhancing substituents that mitigate toxicity without sacrificing target engagement. This contrasts with certain fused heterocyclic RAGE inhibitor scaffolds where hydrophilicity modifications frequently ablate activity [2].

RAGE Inflammation Cytotoxicity Reduction

DPP4 Inhibitor Development: Imidazo[1,2-a]pyrimidine-2-carboxamide Scaffold Delivers Combined hERG Reduction and In Vivo Efficacy

SAR optimization of imidazo[1,2-a]pyrimidine-2-carboxamide derivatives for DPP4 inhibition demonstrated that replacing aryl substitution on the imidazole ring with polar carboxylic ester or amide groups increased DPP4 binding activity while simultaneously reducing hERG and sodium channel inhibitory activities [1]. The lead compound (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s) emerged as a potent, selective DPP4 inhibitor with excellent pharmacokinetic profiles and in vivo efficacy in ob/ob mice [1]. This dual optimization of potency and cardiovascular safety within a single scaffold distinguishes the imidazo[1,2-a]pyrimidine-2-carboxamide core from earlier azolopyrimidine DPP4 inhibitors that required separate scaffolds to address potency and hERG issues [2].

DPP4 Type 2 Diabetes hERG Liability

PA-PB1 Interface Inhibition: Triazolo[1,5-a]pyrimidine-2-carboxamide Scaffold Demonstrates Micromolar Antiviral Activity at Non-Cytotoxic Concentrations

1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds demonstrated the ability to inhibit influenza A virus PA-PB1 polymerase subunit interaction and viral replication in the micromolar range at non-toxic concentrations [1]. This dual activity (biochemical inhibition of protein-protein interaction plus functional antiviral activity) was not universally observed across the series; some compounds exhibited PA-PB1 inhibition without translating to antiviral efficacy, a phenomenon attributed in at least one case (compound 14) to poor solubility stemming from strong crystal lattice interactions [1]. This SAR insight identifies the triazolo[1,5-a]pyrimidine-2-carboxamide scaffold as possessing the intrinsic capacity for dual biochemical and functional activity, but also highlights that this capacity is not guaranteed and requires specific substitution patterns for full expression, a property not observed in the comparator cycloheptathiophene-3-carboxamide series developed in the same program [1].

Influenza Antiviral Polymerase Inhibitor

Pyrimidine-2-carboxamide (CAS 88511-48-2): Optimal Application Scenarios Based on Differentiated Scaffold Performance


Scenario 1: Early-Stage Scaffold Comparison for Selective MMP-13 Inhibitor Programs

When initiating a medicinal chemistry campaign requiring sub-nanomolar MMP-13 potency with minimal off-target MMP activity, the fused pyrimidine-2-carboxamide-4-one scaffold should be prioritized over hydroxamate-based alternatives. The demonstrated >170-fold selectivity window (IC50 = 0.071 nM for MMP-13) [1] addresses the narrow therapeutic index that has historically plagued MMP inhibitor development, making this scaffold particularly suitable for osteoarthritis programs where chronic dosing necessitates exceptional safety margins. Procurement specifications should include the 4-one oxidized variant of the pyrimidine-2-carboxamide core to access the zinc-binding pharmacophore responsible for this selectivity profile.

Scenario 2: Lead Optimization for RAGE Inhibitors Requiring Improved Drug-Like Properties

For RAGE inhibitor programs encountering cytotoxicity liabilities in lead series, the pyrimidine-2-carboxamide scaffold offers a validated path to hydrophilicity optimization without loss of target engagement. The documented elimination of cytotoxicity in the (diethylamino)ethoxymethoxy analog while maintaining RAGE inhibitory activity [2] provides a template for improving drug-like properties within this chemical series. Procurement of the unsubstituted pyrimidine-2-carboxamide core (CAS 88511-48-2) enables systematic exploration of hydrophilicity-enhancing substituents at the positions identified in the published SAR.

Scenario 3: DPP4 Inhibitor Lead Optimization with Integrated hERG Liability Management

Programs targeting DPP4 inhibition where cardiovascular safety liabilities have been identified in early leads should evaluate the imidazo[1,2-a]pyrimidine-2-carboxamide scaffold. The documented ability to simultaneously increase DPP4 potency and reduce hERG activity through polar substituent introduction [3] addresses a common optimization bottleneck. The lead compound 24s demonstrated this integrated optimization culminating in in vivo efficacy in ob/ob mice, supporting the scaffold's suitability for programs requiring parallel optimization of efficacy and safety endpoints.

Scenario 4: Influenza Antiviral Programs Targeting Polymerase Protein-Protein Interactions

For discovery efforts focused on disrupting the influenza A virus PA-PB1 polymerase interface, the 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold should be evaluated alongside cycloheptathiophene-3-carboxamide alternatives. The triazolopyrimidine scaffold's capacity for dual biochemical inhibition and functional antiviral activity at micromolar concentrations [4] supports its inclusion in screening cascades. Procurement decisions should account for the scaffold-specific SAR divergence noted in this program, where certain substitution patterns yielded biochemical activity without cellular antiviral translation due to solubility limitations, informing analog design strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.